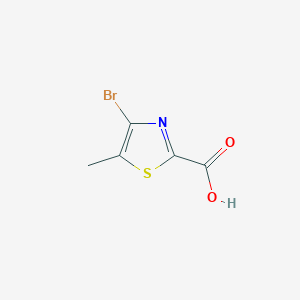

4-Brom-5-methyl-1,3-thiazol-2-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Improved Method for Synthesis of 2-Bromo-Thiazole-4-Carboxylic Acid

The synthesis of 2-bromo-thiazole-4-carboxylic acid is described as a multi-step process starting with the reaction of ethyl 2-amino-thiazole-4-carboxylate with thiourea and ethyl bromopyruvate without a solvent. Subsequent diazotization using DMSO and sodium nitrite at high temperatures yields ethyl 2-bromothiazole-4-carboxylate. Saponification in a potash-methanol solvent finally produces the desired 2-bromo-thiazole-4-carboxylic acid. The purity and structure of the compounds are confirmed through various spectroscopic methods, including melting point measurement, IR, MS (ESI), and 1H-NMR .

Molecular Cocrystals of 5-(4-Bromophenyl)-1,3,4-Thiadiazol-2-Amine

The study explores the crystal structures of products formed from the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with different carboxylic acids. The resulting structures exhibit hydrogen bonding and other noncovalent interactions, such as π-π stacking and Br···O interactions, which contribute to the stability of the crystal structures. These interactions are detailed, providing insight into the molecular arrangement and the potential for forming cocrystalline products with carboxylic acids .

Addition Products of Dimethyl Acetylenedicarboxylate to Thioureas

This paper discusses the addition of N-(p-bromophenyl)-N'-methylthiourea to acetylenedicarboxylic acid and its ester, leading to the formation of various thiazolidinone derivatives. The structures of these compounds are established through X-ray crystallography and 13C NMR studies. The paper also describes several reactions of the synthesized compounds, providing a comprehensive understanding of their chemical behavior .

Synthesis and Antidepressant Activity of 2-Bromo-1-(Thietan-3-Yl) Imidazole-4,5-Dicarboxylic Acid Derivatives

The synthesis of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid derivatives is aimed at evaluating their antidepressant activities. The study confirms the structures of the synthesized compounds through elemental analysis and 1H NMR spectral data. The antidepressant activity is assessed using tail suspension and forced swimming tests, with one compound showing a significant reduction in anxiety and locomotor activity .

Experimental and Theoretical DFT Study on 4-Methylthiadiazole-5-Carboxylic Acid

A detailed study of 4-methylthiadiazole-5-carboxylic acid is conducted using density functional theory (DFT) and experimental spectroscopic methods. The paper investigates the molecular structure, electronic properties, and hydrogen bonding interactions of the compound. The solvent effects on intermolecular hydrogen bonding are also examined, along with the compound's nonlinear optical properties and molecular electrostatic potential surface map .

Synthesis and Characterization of 5-Bromo-1-(2-Cyano-Pyridin-4-Yl)-1H-Indazole-3-Carboxylic Acid Diethylamide

The synthesis of the title compound is achieved through a series of reactions starting with 5-bromoindazole-3-carboxylic acid methylester. The compound's structure is characterized by various spectroscopic techniques and confirmed by single crystal X-ray diffraction. The study provides insights into the intramolecular and intermolecular hydrogen bonding that influences the crystal packing .

Investigations in the Field of 2,1,3-Thiadiazole and 2,1,3-Selenadiazole

This research focuses on the bromination of benzo-2,1,3-thiadiazoles and the subsequent reactions of the brominated products. The study describes the formation of various derivatives, including β-amino acids, cinnamic acid derivatives, and styrene derivatives, depending on the reaction conditions. The paper also discusses the conversion of acid chlorides into amides .

Adducts from 4-Methylbenzo[d]Thiazol-2-Amine and Carboxylic Acids

The cocrystallization of 4-methylbenzo[d]thiazol-2-amine with carboxylic acids yields 11 crystalline adducts. The study provides a thorough analysis of the structural and supramolecular aspects of these adducts, highlighting the role of hydrogen bonding and other noncovalent associations in the stability and formation of the crystal structures .

Synthesis and Crystallographic Behavior of Ethyl 2-(4-Methyl-(2-Benzylidenehydrazinyl))Thiazole-4-Carboxylate

The synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate is described, and its properties are characterized by FTIR, NMR, and X-ray diffraction. The study also employs DFT to further investigate the molecular geometry, electronic structure, and hydrogen bonding sites of the compound. The theoretical calculations are compared with experimental data, showing good agreement .

Wissenschaftliche Forschungsanwendungen

- Thiazole, einschließlich 4-Brom-5-methyl-1,3-thiazol-2-carbonsäure, wurden auf ihr antioxidatives Potenzial untersucht. Antioxidantien spielen eine entscheidende Rolle bei der Neutralisierung freier Radikale und dem Schutz von Zellen vor oxidativem Schaden. Forscher untersuchen diese Verbindungen als potenzielle therapeutische Mittel für Erkrankungen im Zusammenhang mit oxidativem Stress .

- Einige Thiazolderivate zeigen analgetische und entzündungshemmende Eigenschaften. Diese Verbindungen können die Schmerzwege modulieren und Entzündungen reduzieren. Die Untersuchung der spezifischen Wirkungen von this compound in diesem Zusammenhang könnte wertvolle Erkenntnisse liefern .

- Thiazole haben antimikrobielle Wirkungen gegen Bakterien, Pilze und Viren gezeigt. Forscher haben Derivate mit verbesserter Aktivität synthetisiert. Die Bewertung des antimikrobiellen Potenzials von this compound könnte zur Entwicklung neuer antimikrobieller Mittel beitragen .

- Auf Thiazol basierende Verbindungen, einschließlich this compound, wurden auf ihre antifungale Aktivität untersucht. Die Untersuchung ihrer Wirksamkeit gegen bestimmte Pilzstämme könnte zu neuen Antimykotika führen .

- Forscher haben Thiazolderivate mit Antitumor- und zytotoxischen Eigenschaften synthetisiert. Diese Verbindungen können das Wachstum von Krebszellen hemmen oder den Zelltod induzieren. Die Bewertung der Auswirkungen von this compound auf Tumorzellen könnte vielversprechend sein .

- Thiazole wurden auf ihre neuroprotektiven Wirkungen untersucht. Diese Verbindungen können dazu beitragen, neuronale Schäden zu verhindern und die kognitive Funktion zu verbessern. Die Erforschung der neuroprotektiven Eigenschaften von this compound könnte zur Erforschung neurodegenerativer Erkrankungen beitragen .

Antioxidative Eigenschaften

Analgetische und entzündungshemmende Wirkungen

Antimikrobielle Aktivität

Antifungal-Eigenschaften

Antitumor- und zytotoxische Wirkungen

Neuroprotektives Potenzial

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

4-bromo-5-methyl-1,3-thiazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-2-3(6)7-4(10-2)5(8)9/h1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEHZAACYOLUIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1540130-95-7 |

Source

|

| Record name | 4-bromo-5-methyl-1,3-thiazole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2,6-Dimethylmorpholino)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2548612.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide](/img/structure/B2548613.png)

![3-(4-fluorobenzyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2548621.png)

![1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B2548628.png)

![2-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2548629.png)

![3-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide](/img/structure/B2548634.png)

![8-(2,5-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)